2-Bromo-2-methylpropionyl bromide (BIBB) is a versatile organic compound used in various scientific research applications. Its synthesis typically involves the bromination of isobutyryl bromide, often using elemental bromine (Br₂) in the presence of a catalyst like red phosphorus (P₄). [, ]
The key feature of BIBB's structure is the presence of two bromine (Br) atoms. One bromine is bonded directly to the carbonyl carbon (C=O) of the propionyl group (CH₃CH₂CO), while the other bromine is attached to the same carbon atom as the first methyl group (CH₃). This creates a geminal dibromo (Br₂C-C) configuration, which is a reactive site in the molecule [, ].
BIBB is primarily valued for its role as a reactive acylating agent in organic synthesis. Here are some notable reactions involving BIBB:
(CH₃)₂CBrCOBr + C₆H₅NH₂ → (CH₃)₂CBrCONHC₆H₅ + HBr (Eqn. 1)
(CH₃)₂CBrCOBr → (CH₃)₂C=O + CH₂Br + Br⁻ (Eqn. 2)
(CH₃)₂CBrCOBr + H₂O → (CH₃)₂CBrCOOH + HBr (Eqn.3)
Corrosive;Irritant